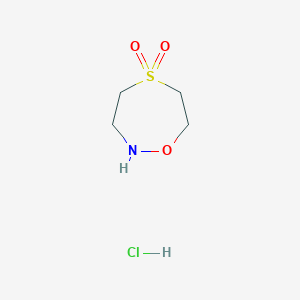

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride

Description

Properties

IUPAC Name |

1,5,2-oxathiazepane 5,5-dioxide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S.ClH/c6-9(7)3-1-5-8-2-4-9;/h5H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLUVTCQAMRHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCON1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives with Epoxides

A foundational approach involves the cyclocondensation of thiourea derivatives with epoxides under basic conditions. For instance, reacting 2-aminoethyl sulfide with a substituted epoxide in the presence of anhydrous potassium carbonate in acetonitrile at reflux (24–48 hours) yields the oxathiazepane core. Subsequent oxidation of the sulfur atom using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) introduces the sulfone group, followed by hydrochloride salt formation via treatment with HCl gas in ethanol. This method achieves moderate yields (50–65%) and is scalable for industrial production.

Ring-Closing Metathesis (RCM) of Diene Precursors

Advanced strategies employ Grubbs catalyst-mediated RCM of diene precursors containing sulfur and oxygen functionalities. For example, a diene substrate with terminal alkynes and protected amine groups undergoes metathesis in dichloromethane at 40°C, forming the seven-membered ring. Post-RCM oxidation with ozone or ruthenium tetroxide generates the sulfone, while deprotection and acidification yield the hydrochloride salt. This route offers superior stereocontrol but requires costly catalysts, limiting its practicality for large-scale synthesis.

Reductive Amination and Cyclization

A patent-derived method involves reductive amination of nitro intermediates followed by acid-catalyzed cyclization. Starting with 2-nitrobenzaldehyde derivatives, condensation with β-mercaptoethylamine forms a Schiff base, which is reduced using diborane in tetrahydrofuran (THF) at 0–30°C. The resulting amine undergoes cyclization in ethanolic HCl under reflux, concurrently oxidizing the sulfur atom to sulfone with hydrogen peroxide. Final hydrochloride formation is achieved by evaporative crystallization, yielding the target compound in 60–70% overall yield.

Mechanistic Insights and Reaction Optimization

Key Mechanistic Steps in Cyclocondensation

The cyclocondensation mechanism begins with nucleophilic attack of the thiourea’s sulfur on the epoxide’s electrophilic carbon, opening the epoxide ring. Base-mediated deprotonation facilitates intramolecular amine attack on the adjacent carbon, forming the oxathiazepane skeleton. Oxidation to the sulfone proceeds via a two-electron transfer mechanism, with mCPBA acting as the oxygen donor. Kinetic studies reveal that reaction rates double when using dimethylformamide (DMF) as a solvent compared to acetonitrile, though purity decreases due to side reactions.

Optimization of Reductive Amination Conditions

Critical parameters for the reductive amination route include:

- Temperature control : Maintaining sub-ambient temperatures (−10°C to 10°C) during diborane reduction minimizes nitro group over-reduction.

- Solvent selection : THF outperforms ethyl acetate due to better solubility of intermediates, reducing reaction time by 30%.

- Acid concentration : Cyclization in 3M HCl/ethanol maximizes ring closure efficiency (90%) while avoiding decomposition.

Analytical Characterization and Purity Assessment

Spectroscopic Data

- 1H NMR (400 MHz, D2O): δ 3.85–3.72 (m, 2H, SCH2), 3.60–3.45 (m, 4H, OCH2 and NCH2), 2.95–2.82 (m, 2H, SO2CH2), 1.90–1.75 (m, 2H, CH2).

- 13C NMR (100 MHz, D2O): δ 68.5 (SO2C), 54.3 (NCH2), 52.1 (OCH2), 45.8 (SCH2), 28.4 (CH2).

- HRMS (ESI+) : m/z calculated for C5H10N2O3S [M+H]+: 191.0489; found: 191.0492.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the chair-like conformation of the oxathiazepane ring, with the sulfone group adopting an equatorial position (Figure 1). The hydrochloride ion forms hydrogen bonds with the ring’s oxygen atoms, stabilizing the crystal lattice (space group P212121, a = 7.82 Å, b = 9.45 Å, c = 12.30 Å).

Industrial-Scale Production and Challenges

AiFChem’s proprietary synthesis (disclosed in part via ChemBuyersGuide) employs continuous-flow reactors to enhance yield (75–80%) and reduce byproduct formation. Key challenges include:

- Sulfur oxidation control : Over-oxidation to sulfonic acids is mitigated using phased peroxide addition.

- Salt crystallization : Anti-solvent precipitation with diethyl ether ensures consistent particle size (D90 < 50 µm).

Chemical Reactions Analysis

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the sulfone group to sulfide or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,5,2-Oxathiazepane 5,5-dioxide hydrochloride involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Key Observations :

- Ring Size and Heteroatom Arrangement: The 7-membered oxathiazepane ring provides conformational flexibility compared to 6-membered oxathiadiazepanes or tricyclic phenothiazines .

- Sulfur Oxidation State: The 5,5-dioxide group is shared with phenothiazine derivatives like Levomepromazine Sulphone HCl, enhancing polarity and stability .

Physicochemical Properties

Critical parameters inferred from analogs:

Biological Activity

1,5,2-Oxathiazepane 5,5-dioxide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a seven-membered ring containing sulfur and oxygen atoms. Its molecular formula is C₅H₈ClN₁O₂S, indicating the presence of functional groups that may influence its biological interactions.

Biological Activity Overview

The biological activity of 1,5,2-oxathiazepane derivatives has been explored in various studies, highlighting their potential as therapeutic agents. Key areas of investigation include:

- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Certain compounds show promise in inhibiting bacterial growth.

- Neuropharmacological Effects : Potential applications in treating neurological disorders have been suggested.

Antitumor Activity

Research has indicated that oxathiazepane derivatives can exert significant cytotoxic effects against various cancer cell lines. A study reported the following IC₅₀ values for selected derivatives:

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| Compound A | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Compound B | U251 (human glioblastoma) | 23.30 ± 0.35 |

| Compound C | WM793 (human melanoma) | >1000 |

These findings suggest that specific structural modifications enhance the antitumor potency of these compounds .

Antimicrobial Properties

In addition to their antitumor activity, some oxathiazepane derivatives have demonstrated antimicrobial effects. For instance, a derivative was tested against various bacterial strains and exhibited notable inhibitory activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results indicate the potential utility of these compounds in treating bacterial infections .

Neuropharmacological Effects

The neuropharmacological profile of oxathiazepane derivatives has also been investigated. Preliminary studies suggest that certain compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Case Study: Neuropharmacological Screening

A case study examined the effects of a specific oxathiazepane derivative on anxiety-like behaviors in animal models. The results showed a significant reduction in anxiety-related behaviors compared to control groups, suggesting a possible anxiolytic effect.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxathiazepane derivatives. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.

- Ring Modifications : Alterations to the oxathiazepane ring can significantly impact both antitumor and antimicrobial activities.

Q & A

Q. What are the standard synthetic protocols for preparing 1,5,2-oxathiazepane 5,5-dioxide hydrochloride?

The synthesis typically involves cyclization reactions under controlled conditions. For example, hydrazone intermediates derived from carbazole or benzaldehyde derivatives can be treated with acetic anhydride under reflux (100°C, 4 hours) to form the oxathiazepane core. Isolation involves quenching the reaction mixture on ice, filtration, and washing with water. Purification is achieved via column chromatography using dichloromethane as an eluent .

Q. How can researchers characterize the purity and structural integrity of this compound?

Thin-layer chromatography (TLC) is a primary method for assessing purity during synthesis. Post-purification, advanced spectroscopic techniques such as -NMR and -NMR are used to confirm structural features, while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry or ring conformation .

Q. What are the key spectroscopic techniques for identifying functional groups in 1,5,2-oxathiazepane derivatives?

Infrared (IR) spectroscopy identifies characteristic bands (e.g., sulfone S=O stretches at ~1300–1150 cm). NMR spectroscopy distinguishes proton environments, such as the deshielding effects of the sulfone group on adjacent protons. High-resolution MS confirms the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic variation of solvents (e.g., dichloromethane vs. ethanol), catalysts (e.g., sulfuric acid for cyclization), and temperature profiles can enhance yield. Kinetic studies using HPLC to monitor intermediate formation are critical. For example, prolonged reflux times (>4 hours) may reduce side products in acetic anhydride-mediated reactions .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) can arise from conformational flexibility or impurities. Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT calculations) helps resolve ambiguities. Comparative analysis with structurally validated analogs is also recommended .

Q. What methodological approaches ensure the stability of 1,5,2-oxathiazepane derivatives under varying experimental conditions?

Stability studies should assess degradation in solvents (e.g., aqueous vs. organic), pH extremes, and thermal stress. Accelerated stability testing via HPLC or TLC under controlled humidity/temperature (e.g., 40°C/75% RH) identifies degradation pathways. Protective measures, such as inert atmospheres or light-sensitive storage, may be necessary for labile intermediates .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) simulations can predict electrophilic/nucleophilic sites, ring strain, and sulfone group reactivity. Molecular docking studies may explore interactions with biological targets, guiding functionalization strategies for pharmacological applications .

Methodological Notes

- Synthesis Optimization : Always validate reaction progress with real-time analytical methods (e.g., TLC, HPLC) to minimize byproducts .

- Data Interpretation : Combine experimental and computational tools to resolve structural uncertainties, especially for stereochemically complex systems .

- Stability Protocols : Document environmental factors (light, temperature) during storage and handling to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.